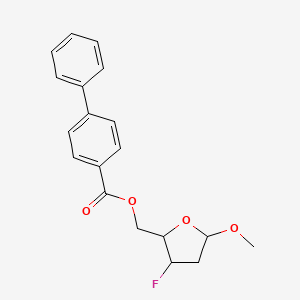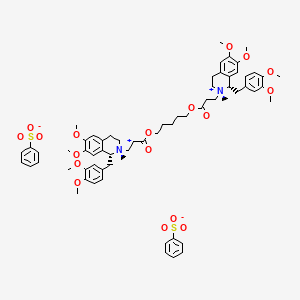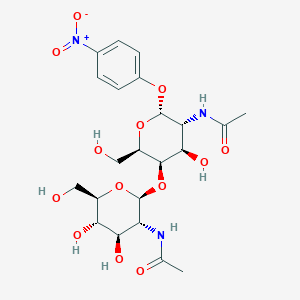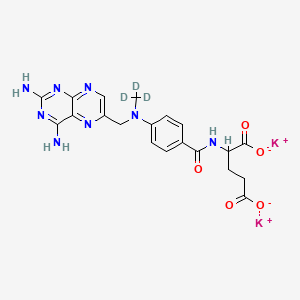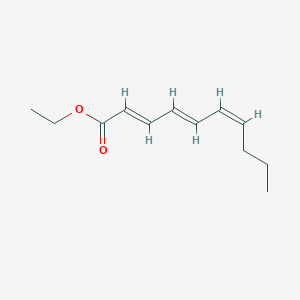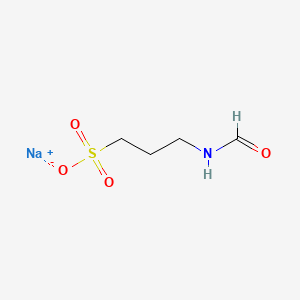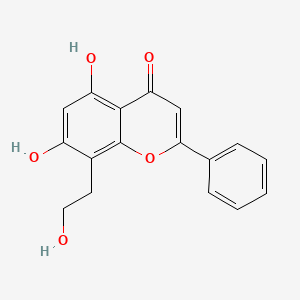
2-(oxolan-2-ylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(oxolan-2-ylmethyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-2-ylmethyl)-1H-imidazole typically involves the reaction of imidazole with an oxolane derivative. One common method is the alkylation of imidazole with oxolan-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(oxolan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(oxolan-2-ylmethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(oxolan-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(oxolan-2-ylmethyl)-1H-pyrazole
- 2-(oxolan-2-ylmethyl)-1H-pyrrole
- 2-(oxolan-2-ylmethyl)-1H-triazole
Uniqueness
2-(oxolan-2-ylmethyl)-1H-imidazole is unique due to its combination of an imidazole ring and an oxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability, reactivity, and solubility, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(oxolan-2-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(11-5-1)6-8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10) |
InChI-Schlüssel |
GFJFZWDOPZOVBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
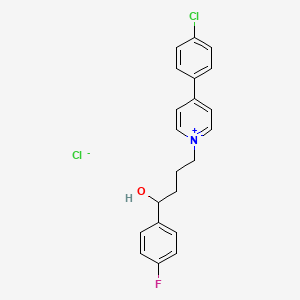
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
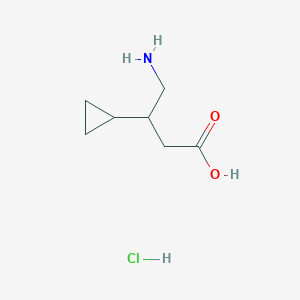
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
